molecular formula C5H9NO2 B2950595 Tetrahydrofuran-3-carbaldehyde oxime CAS No. 1809056-16-3

Tetrahydrofuran-3-carbaldehyde oxime

Cat. No. B2950595
CAS RN: 1809056-16-3
M. Wt: 115.132
InChI Key: UYVDJDYHRFRZNM-UHFFFAOYSA-N
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Description

Tetrahydrofuran-3-carbaldehyde oxime is a chemical compound with the molecular formula C5H9NO2 . It is a type of oxime ester, which are known to be flexible building blocks in heterocycle formation . Oxime esters have gained attention due to their roles as applicable building blocks, internal oxidizing agents, and directing groups in the synthesis of various heterocycle scaffolds .


Synthesis Analysis

Oxime esters, including Tetrahydrofuran-3-carbaldehyde oxime, can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . A novel visible-light-mediated three-component reaction for the synthesis of oxime esters has been reported, where aldehydes, aniline, and N-hydroxyphthalimide (NHPI) esters were used as substrates . This methodology could be a promising approach to synthesize useful oxime esters in a single step .


Molecular Structure Analysis

The molecular structure of Tetrahydrofuran-3-carbaldehyde oxime is represented by the molecular formula C5H9NO2 . The molecular weight of this compound is 115.13046 .


Chemical Reactions Analysis

Oxime esters, including Tetrahydrofuran-3-carbaldehyde oxime, show high reaction activities in the N–O bond cleavage involved in organic transformation . They act as both internal oxidants and a precursor which participates in the framework of the final product . N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .


Physical And Chemical Properties Analysis

Tetrahydrofuran-3-carbaldehyde oxime has a molecular weight of 115.131, a density of 1.2±0.1 g/cm3, and a boiling point of 229.7±29.0 °C at 760 mmHg .

Scientific Research Applications

. In proteomics, it can be used for the purification and protection of carbonyl compounds, which are often present in protein structures.

Synthesis of Heterocyclic Compounds

This oxime is a precursor in the synthesis of various heterocyclic compounds. It’s particularly valuable for creating isoxazoles, isoxazolines, and isoxazolidines . These compounds have significant applications in pharmaceuticals, acting as building blocks for drugs with various therapeutic properties.

Conversion to Other Functional Groups

Tetrahydrofuran-3-carbaldehyde oxime: can be converted into nitriles, nitro compounds, nitrones, amines, and amides . This versatility makes it an essential reagent in organic synthesis, allowing chemists to derive a wide range of functional groups necessary for further chemical transformations.

Marine Drug Development

The tetrahydrofuran motif, which includes Tetrahydrofuran-3-carbaldehyde oxime , is prevalent in marine polyketides . These compounds are explored for their potential as marine drugs, offering new avenues for the development of medications derived from marine biodiversity.

Organic Synthesis

As a synthetic tool, Tetrahydrofuran-3-carbaldehyde oxime is used to prepare aldehydes, amides, amines, and nitriles . Its role in organic synthesis is crucial due to its reliability and the high yield of desired products.

Future Directions

Oxime esters, including Tetrahydrofuran-3-carbaldehyde oxime, are emerging as the first-line building blocks in modern heterocyclic chemistry . They have been utilized as a versatile platform for the synthesis of various heterocycles . Given the pharmacological significance of oximes, they are expected to continue playing a significant role in medicinal chemistry .

properties

IUPAC Name

(NE)-N-(oxolan-3-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-6-3-5-1-2-8-4-5/h3,5,7H,1-2,4H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVDJDYHRFRZNM-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrofuran-3-carbaldehyde oxime

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